molecular formula C10H14Cl2N2O B1318529 2-chloro-N-[4-(dimethylamino)phenyl]acetamide CAS No. 38426-10-7

2-chloro-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B1318529
CAS No.: 38426-10-7
M. Wt: 249.13 g/mol
InChI Key: FDSLSBBUGOVQSO-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(dimethylamino)phenyl]acetamide (Molecular Formula: C₁₀H₁₃ClN₂O) is a chloroacetamide derivative featuring a dimethylamino group at the para position of the phenyl ring. Its structure includes a reactive chloroacetamide backbone, enabling alkylation or nucleophilic substitution reactions. Its hydrochloride salt form (CID 2304121) enhances solubility for biological testing .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLSBBUGOVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589644
Record name 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38426-10-7
Record name 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]acetamide typically involves the reaction of 4-(dimethylamino)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(dimethylamino)aniline+chloroacetyl chlorideThis compound+HCl\text{4-(dimethylamino)aniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(dimethylamino)aniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

2-chloro-N-[4-(dimethylamino)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the dimethylamino group can enhance binding affinity to biological targets. The compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Several 2-chloro-N-(substituted phenyl)acetamides have been synthesized and studied:

Compound Name Substituent on Phenyl Ring Key Properties/Applications Reference
2-Chloro-N-phenylacetamide -H (unsubstituted) Precursor for antitumor agents
2-Chloro-N-(2-methoxyphenyl)acetamide -OCH₃ (electron-donating) Antitumor activity against ABL (T315I)
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide -OCH₃ (para/meta) Improved solubility and bioactivity
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide -SO₂CH₃ (electron-withdrawing) Potential sulfonamide-based inhibitors
Target Compound -N(CH₃)₂ (strong electron donor) Enhanced solubility and CNS penetration

Key Insights :

  • Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility compared to non-ionic analogs like 2-chloro-N-(3,5-dimethoxyphenyl)acetamide .
  • Biological Activity: Dimethylamino-substituted derivatives are hypothesized to exhibit enhanced blood-brain barrier penetration, making them candidates for central nervous system (CNS)-targeted therapies, unlike sulfonamide analogs, which are often restricted to peripheral targets .

Analogs with Heterocyclic Modifications

Compounds incorporating heterocycles or extended moieties demonstrate diverse pharmacological profiles:

  • Pyrimidinylsulfamoyl Derivative ():

    • Structure: 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
    • Features: The sulfonamide and pyrimidine groups introduce hydrogen-bonding sites, enhancing affinity for enzymes like carbonic anhydrase or tyrosine kinases .
    • Comparison: Unlike the target compound, this derivative may exhibit antibacterial or diuretic activity due to the sulfonamide moiety .
  • Quinoxaline-Pyrazole Hybrids (): Structure: 3-(6-Dimethylaminopyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles alkylated with chloroacetamides. Applications: TGF-β inhibitors with IC₅₀ values in the nanomolar range . Comparison: The target compound’s simpler structure may lack the broad-spectrum inhibition of complex hybrids but offers synthetic accessibility .

Docking and Binding :

  • In molecular docking studies (), acetamide derivatives targeting ACE2 showed scores near -5.51 kcal/mol. While the target compound’s docking data is unavailable, its dimethylamino group may improve binding via π-cation interactions in basic environments .

Toxicity :

  • Sulfonamide analogs (e.g., ) carry risks of hypersensitivity, whereas dimethylamino-substituted compounds may have better safety profiles .

Biological Activity

2-Chloro-N-[4-(dimethylamino)phenyl]acetamide, also known as this compound hydrochloride, is an organic compound with significant potential in pharmacology. It features a chloroacetamide functional group along with a dimethylamino-substituted phenyl ring, contributing to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C10H13ClN2O
  • Molecular Weight: 212.68 g/mol
  • Structure: The compound can be represented by the following SMILES notation: CN(C)C1=CC=C(C=C1)NC(=O)CCl .

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific enzymes and cellular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes critical for cancer cell proliferation, suggesting its potential as an anti-cancer agent. Its ability to form covalent bonds with biological molecules enhances its effectiveness in targeting these pathways .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further pharmacological development .

Anticancer Activity

A notable study demonstrated the compound's efficacy in inhibiting the growth of cancer cells. The mechanism involves the disruption of metabolic pathways essential for tumor survival. Specific case studies highlighted include:

  • Cell Line Studies: In vitro tests on various cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 50 to 200 µM. Further investigations into the apoptotic pathways revealed that the compound induces apoptosis through caspase activation .

Antimicrobial Properties

The antibacterial potential of this compound was evaluated against several strains:

  • Bacterial Strains Tested: Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc).
  • Results: The minimum effective concentration (EC50) values were determined, with promising results indicating superior activity compared to standard bactericides . For instance:
    CompoundEC50 (µM)Comparison with Standard
    This compound156.7Better than bismerthiazol (230.5 µM)
    Other derivativesVariousVaries by structure

Scanning Electron Microscopy (SEM)

SEM studies provided visual confirmation of the compound's effects on bacterial membranes, showing significant morphological changes indicative of cell damage at higher concentrations .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. Comparative analysis with similar compounds reveals that:

  • The presence of the dimethylamino group enhances lipophilicity, improving cell membrane permeability.
  • The chloroacetamide moiety is crucial for its interaction with target proteins.
Compound NameMolecular FormulaKey Features
2-Chloro-N-phenylacetamideC8H8ClNOLacks dimethylamino substitution
2-Chloro-N-[4-(cyanomethyl)phenyl]acetamideC12H13ClN2OContains a cyanomethyl group enhancing reactivity
2-Chloro-N-(4-morpholinophenyl)acetamideC12H14ClN3OMorpholine ring offers different biological properties

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(dimethylamino)phenyl]acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 4-(dimethylamino)aniline and chloroacetyl chloride in the presence of a base like triethylamine. Key parameters include:

  • Solvent : Dichloromethane or acetone (polar aprotic solvents) are preferred to stabilize intermediates .
  • Temperature : Reactions are often conducted at 273 K to minimize side reactions .
  • Work-up : Acidic quenching followed by extraction and recrystallization improves purity .

| Synthetic Conditions Comparison | |--------------------------------------|------------------------------------------| | Solvent | Dichloromethane (yield: 75-85%) | Acetone (yield: 60-70%) | | Catalyst | Triethylamine | Pyridine | | Reaction Time | 3 hours | 13 hours |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray Crystallography : Determines bond angles, dihedral angles (e.g., acetamide group vs. aromatic ring: ~10.8° ), and hydrogen-bonding networks (e.g., N–H···O interactions ).
  • NMR : 1^1H NMR shows characteristic signals for dimethylamino protons (~2.8 ppm) and acetamide NH (~9.5 ppm) .
  • IR Spectroscopy : Confirms C=O stretching (~1650 cm1^{-1}) and N–H bending (~3300 cm1^{-1}) .

Q. What safety protocols are critical during experimental handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies low-energy intermediates and byproducts .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics .
  • Hydrogen Bonding : Molecular dynamics reveal packing motifs (e.g., one-dimensional chains via N–H···O bonds ).

Q. How do structural modifications (e.g., substituent variations) affect bioactivity or coordination properties?

  • Electron-Donating Groups : The dimethylamino group enhances ligand properties for metal coordination (e.g., Cu2+^{2+}) by increasing electron density on the acetamide nitrogen .
  • Chloro Substituent : Polarizes the molecule, improving solubility in DMSO for biological assays .
  • Comparative Studies : Analogues like 2-chloro-N-(4-fluorophenyl)acetamide show reduced hydrogen-bonding stability compared to the dimethylamino derivative .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting spectroscopic results)?

  • Reproducibility Checks : Validate synthetic conditions (e.g., solvent purity, reaction time) .
  • Cross-Validation : Use multiple techniques (e.g., XRD + NMR) to confirm structural assignments .
  • Error Analysis : Compare crystallographic R-factors (< 0.05 for high-quality data ) with spectral signal-to-noise ratios.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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